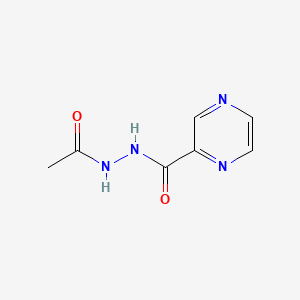
Pyrazinecarboxylic acid, 2-acetylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarboxylic acid, 2-acetylhydrazide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The compound is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and an acetylhydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarboxylic acid, 2-acetylhydrazide typically involves the reaction of pyrazinecarboxylic acid with acetylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarboxylic acid, 2-acetylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the acetylhydrazide group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the acetylhydrazide group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acid derivatives with additional oxygen-containing functional groups, while reduction may produce pyrazinecarboxylic acid derivatives with amine groups.
Scientific Research Applications
Pyrazinecarboxylic acid, 2-acetylhydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex pyrazine derivatives and coordination polymers.
Biology: It exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of pyrazinecarboxylic acid, 2-acetylhydrazide involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxylic acid: A parent compound with similar structural features but lacking the acetylhydrazide group.
2,3-Pyrazinedicarboxylic acid: A derivative with two carboxylic acid groups on the pyrazine ring.
Pyrazinamide: A well-known anti-tubercular drug with a similar pyrazine ring structure.
Uniqueness
Pyrazinecarboxylic acid, 2-acetylhydrazide is unique due to the presence of both the carboxylic acid and acetylhydrazide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows the compound to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to its similar counterparts.
Properties
CAS No. |
54570-98-8 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N'-acetylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C7H8N4O2/c1-5(12)10-11-7(13)6-4-8-2-3-9-6/h2-4H,1H3,(H,10,12)(H,11,13) |
InChI Key |
OOXBYABVFZABII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















